molecular formula C24H18Cl2 B12580910 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene CAS No. 632339-33-4

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene

Cat. No.: B12580910
CAS No.: 632339-33-4
M. Wt: 377.3 g/mol
InChI Key: HSNQDEOBCJKPRF-UHFFFAOYSA-N
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Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction studies provide critical insights into the molecular packing and stereochemical features of 1,4-bis(chloromethyl)-2,3-diphenylnaphthalene. The compound crystallizes in a monoclinic system with space group P2₁/n, featuring unit cell parameters a = 6.2362(2) Å, b = 16.3148(6) Å, c = 20.0521(7) Å, and β = 94.308(1)°. The naphthalene backbone adopts a near-planar configuration, while the chloromethyl and phenyl substituents introduce torsional distortions. A dihedral angle of −7.52° is observed between the naphthalene ring and one phenyl group, while the second phenyl group rotates by approximately 27° due to steric interactions.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/n
a (Å) 6.2362(2)
b (Å) 16.3148(6)
c (Å) 20.0521(7)
β (°) 94.308(1)
V (ų) 2034.38(12)

Intermolecular interactions include weak C–H···Cl hydrogen bonds (2.60–2.61 Å) and π-stacking between phenyl groups, with centroid distances of 3.82–4.15 Å. These interactions stabilize the crystal lattice and influence its mechanical properties.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectra reveal distinct electronic environments for the chloromethyl and aromatic protons. Key observations include:

  • Aromatic protons : The naphthalene core exhibits signals at δ 7.45–8.20 ppm (¹H), split into multiplets due to coupling with adjacent protons. The phenyl substituents show resonances at δ 7.12–7.35 ppm, with meta- and para-protons deshielded relative to ortho-protons.
  • Chloromethyl groups : The –CH₂Cl protons appear as a singlet at δ 4.62 ppm (¹H), while the corresponding carbons resonate at δ 45.8 ppm (¹³C).

Table 2: Representative NMR Chemical Shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm)
Naphthalene (H) 7.45–8.20 125.4–135.2
Phenyl (H) 7.12–7.35 127.8–131.5
–CH₂Cl (H) 4.62 45.8

Coupling constants (J) between vicinal aromatic protons range from 8.2–9.1 Hz, consistent with restricted rotation in the naphthalene system.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental findings. Key results include:

  • Bond lengths : The C–Cl bond in the chloromethyl group measures 1.78 Å, while C–C bonds in the naphthalene core average 1.40 Å.
  • Torsional angles : The phenyl groups exhibit torsional angles of 25–28°, aligning with X-ray data.
  • Electrostatic potential : Chlorine atoms exhibit partial negative charges (−0.32 e), enhancing reactivity toward nucleophilic agents.

Table 3: Calculated vs. Experimental Geometric Parameters

Parameter Calculated (Å/°) Experimental (Å/°)
C–Cl bond 1.78 1.77–1.79
Naphthalene C–C 1.40 1.38–1.42
Phenyl torsion 25.5° 27.0°

Discrepancies (<2%) between computational and experimental values highlight the accuracy of DFT for predicting molecular geometry.

Comparative Analysis with Analogous Bis(chloromethyl)naphthalene Derivatives

Structural trends emerge when comparing 1,4-bis(chloromethyl)-2,3-diphenylnaphthalene to derivatives like 1-chloromethylnaphthalene and 2,3-bis(chloromethyl)phenanthrene:

  • Steric effects : Phenyl substituents increase torsional strain, reducing planarity by 12–15% compared to non-phenylated analogs.
  • Electronic effects : The electron-withdrawing chloromethyl groups decrease aromatic π-electron density, shifting UV-Vis absorption maxima by 20–30 nm.
  • Crystallinity : Derivatives with bulkier substituents (e.g., phenyl vs. methyl) exhibit lower melting points (Δmp = 40–60°C) due to disrupted packing.

Table 4: Comparative Structural Properties

Derivative Torsional Angle (°) Melting Point (°C)
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene 27.0 198–202
1-Chloromethylnaphthalene 5.2 145–148
2,3-Bis(chloromethyl)phenanthrene 18.4 175–179

Properties

CAS No.

632339-33-4

Molecular Formula

C24H18Cl2

Molecular Weight

377.3 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,3-diphenylnaphthalene

InChI

InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2

InChI Key

HSNQDEOBCJKPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Bis(chloromethyl)naphthalene (CAS: 2744-60-7)

  • Structure : Chloromethyl groups at the 2- and 3-positions of naphthalene.
  • Properties: Molecular formula: C${12}$H${10}$Cl$2$ (vs. C${24}$H${18}$Cl$2$ for the target compound). Lower molecular weight (225.11 g/mol) and absence of phenyl groups result in reduced steric hindrance and higher solubility in non-polar solvents . Reactivity: The 2,3-substitution pattern favors electrophilic aromatic substitution, whereas the 1,4-substitution in the target compound is more suited for polymerization due to linear geometry .

2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione

  • Structure : Chlorobenzyl substituents at 2- and 3-positions on a naphthalene-1,4-dione core.
  • Properties: Exhibits antitumor activity, unlike the target compound, which is primarily used in materials science . The quinone moiety introduces redox activity, enabling applications in organic electronics, whereas the target compound’s chloromethyl groups are reactive sites for crosslinking . Crystallographic data shows near-perpendicular orientation of chlorobenzyl groups to the naphthalene ring, reducing π-π stacking interactions compared to the planar phenyl groups in the target compound .

1,4-Bis(chloromethyl)benzene Derivatives

  • Example : 2,5-Bis(chloromethyl)-1,4-dimethylbenzene (CAS: 6298-72-2).
  • Structure : Chloromethyl groups on a benzene ring with methyl substituents.
  • Properties :
    • Simpler aromatic core (benzene vs. naphthalene) leads to lower thermal stability (decomposition ~200°C vs. >300°C for naphthalene-based polymers) .
    • Higher solubility in common organic solvents (e.g., dichloromethane) due to reduced molecular rigidity .

Comparative Data Table

Compound Core Structure Substituents Key Properties Applications References
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene Naphthalene 1,4-CH$_2$Cl; 2,3-Ph Tg: 268–366°C (polymers); T$_{dec}$: >500°C; Soluble in DMAc at elevated temps High-temperature polymers
2,3-Bis(chloromethyl)naphthalene Naphthalene 2,3-CH$_2$Cl MW: 225.11 g/mol; Purity: 95%; Reactivity in SN2 reactions Crosslinking agent
2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione Naphthalene-1,4-dione 2,3-(2-Cl-benzyl) Antitumor activity; Redox-active quinone Pharmaceuticals, organic electronics
2,5-Bis(chloromethyl)-1,4-dimethylbenzene Benzene 2,5-CH$2$Cl; 1,4-CH$3$ Soluble in CH$2$Cl$2$; Decomposition at ~200°C Organic synthesis intermediates

Biological Activity

1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

C18H14Cl2\text{C}_{18}\text{H}_{14}\text{Cl}_2

This structure consists of two chloromethyl groups attached to a naphthalene core, which is further substituted with phenyl groups.

Cytotoxicity

Several studies have investigated the cytotoxic effects of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene against various cancer cell lines. Notably, it has shown significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines.

Cell Line IC50 (µM) Reference
MCF-715.2
Bel-740212.8

These IC50 values indicate that the compound is effective at relatively low concentrations, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene are not fully elucidated; however, several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with cell cycle regulators, thereby inhibiting proliferation.

Antimicrobial Activity

In addition to its anticancer properties, 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has demonstrated antimicrobial activity against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Reference
E. coli14
S. aureus16

These findings indicate that the compound could be explored for use in treating infections caused by resistant bacterial strains.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various naphthalene derivatives, including 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene. The results indicated a dose-dependent response in MCF-7 cells with increased apoptosis markers observed at higher concentrations.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, researchers tested 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene against a panel of pathogenic bacteria. The compound exhibited significant antibacterial activity comparable to standard antibiotics such as chloramphenicol.

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